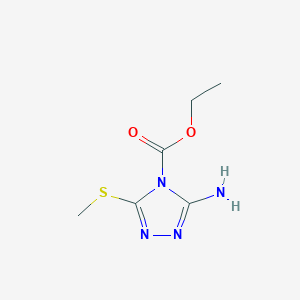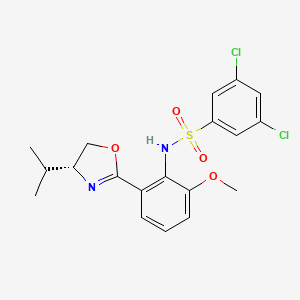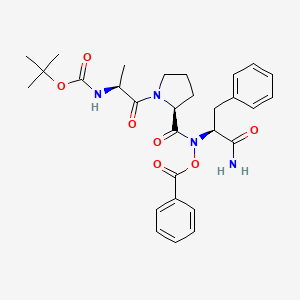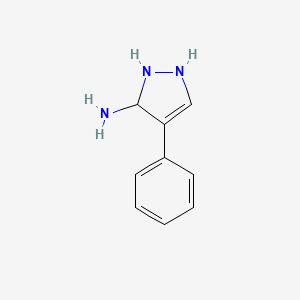
ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a methylthio group, and an ethyl ester group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product.
化学反应分析
Types of Reactions
Ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Alkylated or acylated triazoles
科学研究应用
Ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The presence of the amino and methylthio groups allows for various interactions with enzymes and other proteins, which can result in antimicrobial, antifungal, and anticancer effects.
相似化合物的比较
Ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate can be compared with other similar compounds, such as:
3-amino-1,2,4-triazole: Lacks the ethyl ester and methylthio groups, resulting in different chemical and biological properties.
5-amino-1,2,4-triazole: Similar structure but without the methylthio group, leading to variations in reactivity and applications.
1,2,4-triazole-3-thione:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
属性
分子式 |
C6H10N4O2S |
|---|---|
分子量 |
202.24 g/mol |
IUPAC 名称 |
ethyl 3-amino-5-methylsulfanyl-1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C6H10N4O2S/c1-3-12-6(11)10-4(7)8-9-5(10)13-2/h3H2,1-2H3,(H2,7,8) |
InChI 键 |
NEBUESNYUGTAMH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C(=NN=C1SC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855084.png)
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)



![(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)




![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)

![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
